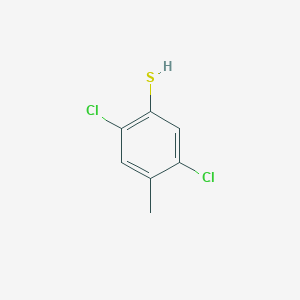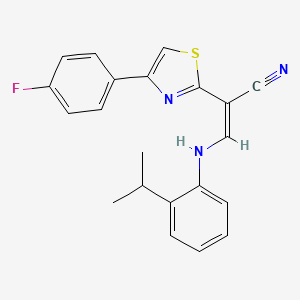![molecular formula C17H25N5O2 B2856840 9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877803-28-6](/img/structure/B2856840.png)
9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a chemical compound used in scientific research. It is commonly known as CCT196969 and has been synthesized for its potential therapeutic properties.
科学的研究の応用
CCT196969 has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, CCT196969 has been shown to reduce inflammation by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. It has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
作用機序
CCT196969 inhibits the activity of CDK4 and CDK6 by binding to the ATP-binding pocket of these kinases. This binding prevents the phosphorylation of retinoblastoma protein (Rb), a tumor suppressor protein that regulates the G1/S transition of the cell cycle. Without phosphorylation of Rb, the cell cycle is arrested in the G1 phase, leading to apoptosis. CCT196969 also inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
CCT196969 has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, CCT196969 induces cell cycle arrest and apoptosis, leading to decreased tumor growth. In models of inflammation, CCT196969 reduces the expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. Additionally, CCT196969 has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, potentially through its ability to inhibit CDK5, a kinase involved in neuronal cell death.
実験室実験の利点と制限
CCT196969 is a potent and selective inhibitor of CDK4 and CDK6, making it a valuable tool for studying the role of these kinases in cell cycle regulation and proliferation. Additionally, its ability to inhibit NF-κB makes it useful for studying the role of this transcription factor in inflammation. However, CCT196969 has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions.
将来の方向性
Future research on CCT196969 could focus on its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, further studies on its mechanism of action could lead to the development of more potent and selective inhibitors of CDK4, CDK6, and NF-κB. Finally, research on the pharmacokinetics and pharmacodynamics of CCT196969 could lead to the development of more effective dosing regimens for therapeutic use.
合成法
The synthesis of CCT196969 involves a multistep process that starts with the reaction of 2,4-dichloro-5-methylpyrimidine with cyclohexylamine to form 2,4-dichloro-5-(cyclohexylamino)pyrimidine. This intermediate is then reacted with 1,3,7-trimethylxanthine in the presence of a base to form CCT196969. The final product is purified using column chromatography and characterized by spectroscopic methods.
特性
IUPAC Name |
9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-11-9-21(12-7-5-4-6-8-12)16-18-14-13(22(16)10-11)15(23)20(3)17(24)19(14)2/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWACBRFSHOJVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclohexyl-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-[2-[(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2856757.png)
![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)
![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2856765.png)

![1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2856773.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2856774.png)
![4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2856775.png)



![4-phenyl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-thiazole](/img/structure/B2856780.png)